Direct Head-to-Head Comparison: Golgicide A vs. AG1478 on Enterovirus Replication
In a direct head-to-head study comparing Golgicide A (GCA) and AG1478, GCA drastically reduced the replication of coxsackievirus B3 (CVB3) and other human enteroviruses, whereas AG1478 had no effect on enterovirus replication at all [1]. Furthermore, the antiviral effect of GCA could be rescued by overexpression of its target, GBF1, confirming its mechanism of action, while the effects of AG1478 were countered by Arf1 overexpression, indicating a different, non-GBF1-specific mechanism [1].
| Evidence Dimension | Antiviral activity against CVB3 |
|---|---|
| Target Compound Data | Drastically reduced replication (qualitative, but absolute difference observed) |
| Comparator Or Baseline | AG1478 had no effect at all on enterovirus replication |
| Quantified Difference | Absolute difference; GCA active, AG1478 inactive |
| Conditions | CVB3 replication in cell culture |
Why This Matters
This data provides unambiguous, comparator-based evidence that (Rac)-Golgicide A is the correct tool for studying GBF1-dependent viral replication, unlike AG1478 which is ineffective in this context.
- [1] van der Linden, L., van der Schaar, H. M., Lanke, K., Neyts, J., & van Kuppeveld, F. J. (2010). Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication. Journal of Virology, 84(15), 7535-7542. View Source
